molecular formula C7H15NO B2412267 (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine CAS No. 1247679-20-4

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine

Cat. No.: B2412267
CAS No.: 1247679-20-4
M. Wt: 129.203
InChI Key: VTEULDVMYKUXRC-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine is a chemical compound with the molecular formula C7H15NO. It has gained attention in recent years due to its diverse applications in research and industry. This compound is characterized by its unique structure, which includes a methoxy group and an allyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine typically involves the reaction of 1-methoxypropan-2-ol with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to maintain product quality. The compound is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study the effects of amine derivatives on biological systems. It serves as a model compound for investigating the interactions between amines and biological molecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of methoxy and allyl groups attached to an amine. This structure provides it with distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

1-methoxy-N-prop-2-enylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-5-8-7(2)6-9-3/h4,7-8H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEULDVMYKUXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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